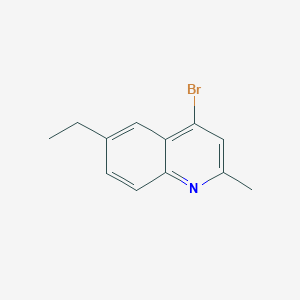

4-Bromo-6-ethyl-2-methylquinoline

描述

Significance of the Quinoline (B57606) Scaffold in Chemical Sciences

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in medicinal chemistry and materials science. nih.govfrontiersin.org Its versatile structure allows for functionalization at various positions, leading to a diverse range of chemical properties and biological activities. frontiersin.org

In medicinal chemistry, quinoline derivatives are recognized as "privileged structures" due to their consistent appearance in a multitude of biologically active compounds. nih.govtandfonline.com This scaffold is a key component in drugs with a wide array of therapeutic applications, including:

Anticancer: Quinoline-based compounds have shown efficacy as anticancer agents, with some acting as kinase inhibitors or topoisomerase inhibitors. nih.govtandfonline.com

Antimalarial: Historically, quinine, a naturally occurring quinoline alkaloid, was the primary treatment for malaria. Synthetic quinoline derivatives like chloroquine (B1663885) and mefloquine (B1676156) have also been crucial in combating the disease. biointerfaceresearch.com

Antibacterial and Antimicrobial: Many quinoline derivatives exhibit potent antibacterial and antimicrobial properties. biointerfaceresearch.comnih.gov

Anti-inflammatory and Analgesic: The quinoline scaffold is also found in compounds with anti-inflammatory and pain-relieving effects. nih.govnih.gov

Other Therapeutic Areas: The applications of quinoline derivatives extend to treatments for cardiovascular diseases, neurodegenerative disorders like Alzheimer's, and as anticonvulsants. nih.govnih.govbenthamdirect.com

The significance of the quinoline scaffold is not limited to medicine. In materials science, the aromatic and heterocyclic nature of quinoline makes it a valuable component in the design of organic light-emitting diodes (OLEDs) and solar cells. ossila.com

Research Context of Brominated Quinoline Derivatives

The introduction of a bromine atom to the quinoline scaffold, creating brominated quinoline derivatives, significantly influences the compound's chemical reactivity and biological profile. Bromine's electron-withdrawing nature and its ability to act as a leaving group make these compounds valuable intermediates in organic synthesis. researchgate.net

Key aspects of the research context for brominated quinoline derivatives include:

Synthetic Intermediates: Bromoquinolines are versatile precursors for creating more complex, multi-functionalized quinoline compounds. nih.govrsc.org The bromine atom can be readily replaced through various cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of diverse functional groups. rsc.org

Modulation of Biological Activity: The position and number of bromine atoms on the quinoline ring can dramatically alter the biological activity of the molecule. nih.govnih.gov For instance, bromination can enhance the anticancer, antidiabetic, and anti-glycation properties of compounds. researchgate.netnih.gov

Probing Reaction Mechanisms: The reactivity of different positions on the quinoline ring can be investigated through bromination studies, providing insights into electrophilic substitution and other reaction mechanisms. researchgate.net

Development of Novel Therapeutics: Researchers are actively synthesizing and evaluating novel brominated quinoline derivatives for their potential as anticancer agents, with some compounds showing promising inhibitory effects on cancer cell lines and enzymes like human topoisomerase I. nih.govnih.gov The nitration of bromoquinolines can further activate the molecule for nucleophilic substitution, leading to the synthesis of new derivatives with potential pharmacological activity. researchgate.net

Scope and Focused Research Areas of 4-Bromo-6-ethyl-2-methylquinoline

This compound, with its specific substitution pattern, is a subject of focused research primarily as a building block in organic synthesis. The presence of the bromine atom at the 4-position, an ethyl group at the 6-position, and a methyl group at the 2-position provides a unique combination of electronic and steric properties that researchers can exploit.

The focused research areas for this compound include:

Organic Synthesis: It serves as a crucial starting material or intermediate for the synthesis of more complex molecules. The reactivity of the bromine atom at the 4-position allows for its substitution to introduce other functional groups, leading to the creation of novel quinoline derivatives.

Medicinal Chemistry: While direct biological applications are still under investigation, its structural similarity to other biologically active quinolines suggests its potential as a scaffold for designing new therapeutic agents. The ethyl and methyl groups can influence the compound's interaction with biological targets.

Chemical and Material Science: The specific substitution pattern can be used to fine-tune the electronic and photophysical properties of quinoline-based materials for applications in areas like organic electronics.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 1070879-44-5 cymitquimica.comsigmaaldrich.com |

| Molecular Formula | C₁₂H₁₂BrN cymitquimica.com |

| Molecular Weight | 250.13 g/mol sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

4-bromo-6-ethyl-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN/c1-3-9-4-5-12-10(7-9)11(13)6-8(2)14-12/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALBMSDIUFYWOPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C(N=C2C=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653693 | |

| Record name | 4-Bromo-6-ethyl-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070879-44-5 | |

| Record name | 4-Bromo-6-ethyl-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1070879-44-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Bromo 6 Ethyl 2 Methylquinoline and Its Derivatives

Strategic Approaches to Quinoline (B57606) Core Constructioniipseries.orgscribd.com

The synthesis of the quinoline ring system is a well-established field in heterocyclic chemistry, with several named reactions providing versatile pathways to a diverse range of derivatives. iipseries.orgscribd.com The choice of synthetic strategy is often dictated by the desired substitution pattern on both the benzenoid and pyridinoid rings of the quinoline nucleus. Strategic approaches typically involve the condensation of anilines with three-carbon units, which can be aldehydes, ketones, or dicarbonyl compounds, under various catalytic conditions.

Classical and Named Reactions in Quinoline Synthesisiipseries.orgscribd.comwikipedia.orgwikipedia.orgjk-sci.com

A number of classical name reactions have been the bedrock of quinoline synthesis for over a century. iipseries.orgscribd.com These methods, while foundational, have undergone significant modifications and improvements to enhance their efficiency, scope, and environmental compatibility. The following sections delve into the mechanisms and applications of these key reactions as they pertain to the synthesis of substituted quinolines, with a conceptual focus on pathways leading to structures like 4-Bromo-6-ethyl-2-methylquinoline.

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a cornerstone reaction for the preparation of quinolines. wikipedia.orgnih.gov The archetypal reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene (B124822) or arsenic acid. wikipedia.orgnih.gov The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring system.

A plausible, albeit historically harsh, route to the 6-ethyl-2-methylquinoline (B15337663) core, a precursor to the target compound, could be envisioned using a modified Skraup approach. The classical Skraup reaction typically yields unsubstituted quinoline, but modifications using α,β-unsaturated ketones instead of glycerol allow for the synthesis of substituted derivatives. researchgate.net For instance, reacting 4-ethylaniline (B1216643) with crotonaldehyde (B89634) (an α,β-unsaturated aldehyde) under acidic conditions would be expected to yield 6-ethyl-2-methylquinoline. The final bromination at the 4-position would then need to be achieved in a subsequent step.

Modern adaptations of the Skraup reaction focus on milder conditions and improved yields. The use of ionic liquids and microwave irradiation has been shown to accelerate the reaction and provide a greener alternative to the traditional high-temperature, strongly acidic conditions. nih.gov

The Doebner-von Miller reaction is a variation of the Skraup synthesis that utilizes α,β-unsaturated carbonyl compounds to produce substituted quinolines. wikipedia.orgeijppr.com This method offers greater flexibility in the introduction of substituents on the pyridine (B92270) ring of the quinoline nucleus. The reaction is typically catalyzed by Lewis acids or Brønsted acids. wikipedia.org

The synthesis of 6-ethyl-2-methylquinoline, a direct precursor to the target molecule, can be readily achieved via the Doebner-von Miller reaction. The reaction of 4-ethylaniline with crotonaldehyde under acidic catalysis (e.g., hydrochloric acid or zinc chloride) would directly yield the desired 6-ethyl-2-methylquinoline. The mechanism is believed to involve the 1,4-addition of the aniline to the α,β-unsaturated carbonyl compound, followed by an acid-catalyzed cyclization and subsequent oxidation to the quinoline. wikipedia.org A study from 2006 proposed a fragmentation-recombination mechanism for this reaction based on isotope scrambling experiments. wikipedia.org

| Reactants | Catalyst | Product | Reference |

| 4-Ethylaniline, Crotonaldehyde | HCl, ZnCl₂ | 6-Ethyl-2-methylquinoline | wikipedia.orgresearchgate.net |

| Aniline, Crotonaldehyde | H₂SO₄ (in water) | 2-Methylquinoline (B7769805) | iipseries.orgresearchgate.net |

| m-Chloroaniline, Crotonaldehyde | ZnCl₂ | 7-Chloroquinaldine | researchgate.net |

This method is highly efficient for the synthesis of 2-methylquinoline derivatives. researchgate.net The subsequent step to obtain this compound would involve the bromination of the 4-position. This can be achieved by first converting the quinoline to the corresponding quinolin-4-ol, followed by treatment with a brominating agent like phosphorus tribromide (PBr₃) or phosphorus oxybromide (POBr₃). chemicalbook.comgoogle.com

The Friedländer synthesis provides a direct route to substituted quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgorganic-chemistry.org The reaction can be catalyzed by acids or bases. jk-sci.com

To synthesize this compound via the Friedländer approach, a key starting material would be 1-(2-amino-5-ethylphenyl)ethanone (B15258978). The synthesis of this intermediate would be a critical preceding step. Condensation of this amino ketone with a compound containing a bromo-substituted active methylene (B1212753) group would be challenging. A more practical approach would be to first synthesize 6-ethyl-2-methylquinoline using an appropriate active methylene compound like acetone, followed by bromination.

However, a more direct route to a precursor involves the reaction of 1-(2-amino-5-ethylphenyl)ethanone with a compound like ethyl acetoacetate (B1235776) to form a 4-hydroxy-6-ethyl-2-methylquinoline derivative, which can then be halogenated.

Contemporary adaptations of the Friedländer synthesis focus on the use of milder and more efficient catalysts. Various catalysts have been explored, including trifluoroacetic acid, p-toluenesulfonic acid, iodine, and various Lewis acids. wikipedia.org Microwave-assisted synthesis and the use of solid-supported catalysts like Amberlyst-15 have also been reported to improve reaction efficiency and facilitate product isolation. nih.gov

| 2-Aminoaryl Ketone | Active Methylene Compound | Catalyst | Product | Reference |

| 2-Aminobenzophenone | Ethyl acetoacetate | MOPS/Al₂O₃ (Microwave) | Substituted quinoline | wikipedia.org |

| 2-Amino-5-chlorobenzophenone | Various | PEG-SO₃H | Substituted quinolines | nih.gov |

| 2-Aminobenzaldehyde | Acetaldehyde | NaOH | Quinoline | nih.gov |

The Combes synthesis involves the reaction of an aniline with a β-diketone under acidic conditions to form a 2,4-disubstituted quinoline. wikipedia.org To synthesize the 6-ethyl-2-methylquinoline core, 4-ethylaniline could be reacted with acetylacetone (B45752) (2,4-pentanedione). The acid-catalyzed condensation and subsequent cyclization would yield 6-ethyl-2,4-dimethylquinoline. To obtain the desired 2-methyl substitution, a different β-diketone would be required. The reaction mechanism involves the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure. wikipedia.org

The Conrad-Limpach-Knorr synthesis provides access to 2-hydroxy- and 4-hydroxyquinolines (quinolones). wikipedia.orgquimicaorganica.org The reaction of an aniline with a β-ketoester can lead to two different products depending on the reaction conditions. At lower temperatures, the reaction favors the formation of a 4-hydroxyquinoline (B1666331) (Conrad-Limpach product), while at higher temperatures, a 2-hydroxyquinoline (B72897) (Knorr product) is formed. quimicaorganica.org To obtain a precursor for this compound, one could react 4-ethylaniline with ethyl acetoacetate. Under Conrad-Limpach conditions, this would yield 4-hydroxy-6-ethyl-2-methylquinoline. This intermediate is particularly useful as the hydroxyl group at the 4-position can be readily converted to a bromine atom using reagents like PBr₃ or POBr₃. chemicalbook.comgoogle.com A study on the Conrad-Limpach synthesis highlighted that solvents with boiling points above 250 °C give the best yields for the thermal cyclization step. nih.gov

The Niementowski synthesis is the reaction of anthranilic acids with ketones or aldehydes to produce γ-hydroxyquinoline derivatives. This method is less commonly used due to the high temperatures often required.

The Knorr quinoline synthesis specifically refers to the acid-catalyzed cyclization of a β-ketoanilide to form a 2-hydroxyquinoline. iipseries.org The starting β-ketoanilide is prepared by reacting an aniline with a β-ketoester. As mentioned in the Conrad-Limpach-Knorr section, higher reaction temperatures favor the Knorr product.

For the synthesis of halogenated quinolines, the Knorr synthesis can be a viable pathway to a 2-hydroxyquinoline precursor, which can then be subjected to halogenation reactions. For instance, reacting 4-ethylaniline with ethyl acetoacetate at a high temperature would yield the corresponding β-ketoanilide, which upon treatment with a strong acid like sulfuric acid, would cyclize to 6-ethyl-2-hydroxy-4-methylquinoline. While this does not directly lead to the target compound's substitution pattern, it illustrates the principle of building a substituted quinolone core that can be further functionalized. One study reported the synthesis of a quinoline derivative from 4-amino-6-bromo veratrole and ethyl acetoacetate using sulfuric acid, demonstrating the applicability of the Knorr synthesis for halogenated precursors. iipseries.org

Povarov Reaction and Multicomponent Strategies

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. rsc.orgrsc.org This approach is celebrated for its atom economy, operational simplicity, and ability to rapidly generate molecular complexity, making it a powerful tool in drug discovery and materials science. rsc.orgresearchgate.net

The Povarov reaction is a prominent example of an MCR used for synthesizing tetrahydroquinoline derivatives. researchgate.netthieme-connect.com It is a formal [4+2] cycloaddition between an in-situ generated imine (from an aniline and an aldehyde) and an alkene or alkyne. thieme-connect.comacs.org The resulting tetrahydroquinolines can then be oxidized to the corresponding quinoline. acs.org The versatility of the Povarov reaction allows for the introduction of a wide range of substituents onto the quinoline scaffold by varying the aniline, aldehyde, and dienophile components. researchgate.net Recent advancements have focused on developing catalytic and environmentally benign versions, including the use of photocatalysts and green solvents. acs.orgrsc.orgtandfonline.com

Table 1: Overview of Multicomponent Reactions for Quinoline Synthesis

| Reaction Name | Reactants | Catalyst Examples | Key Features |

|---|---|---|---|

| Povarov Reaction | Aniline, Aldehyde, Alkene/Alkyne | Lewis Acids (e.g., Bi(OTf)₃), Brønsted Acids (e.g., CSA), Photocatalysts | Forms tetrahydroquinolines, which can be oxidized to quinolines. thieme-connect.comacs.orgresearchgate.net |

| Friedländer Annulation | 2-Aminoaryl aldehyde/ketone, Compound with α-methylene group | Base (e.g., KOH), Acid (e.g., sulfamic acid) | A direct, often high-yielding method for quinoline synthesis. uop.edu.pkrsc.org |

| Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl compound | Lewis/Brønsted Acids | A variation of the Skraup synthesis, typically less harsh. |

| Combes Synthesis | Aniline, β-Diketone | Acid (e.g., H₂SO₄) | Forms 2,4-disubstituted quinolines. quimicaorganica.org |

Regioselective Introduction of Substituents on the Quinoline Nucleus

The functionalization of a pre-formed quinoline ring requires precise control over the position of the incoming substituent, a concept known as regioselectivity. The quinoline molecule consists of a benzene (B151609) ring fused to a pyridine ring. researchgate.net The pyridine ring is electron-deficient due to the electronegative nitrogen atom, making it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. researchgate.net Conversely, the benzene ring (carbocycle) is more electron-rich and is the typical site for electrophilic aromatic substitution, which preferentially occurs at the C5 and C8 positions. uop.edu.pkquimicaorganica.org This preference is dictated by the stability of the cationic intermediate (Wheland intermediate) formed during the reaction. quimicaorganica.orgquora.com

Modern synthetic methods often employ directing groups to override the inherent reactivity of the quinoline nucleus and achieve functionalization at other positions. For instance, the conversion of the quinoline nitrogen to an N-oxide activates the C2 and C8 positions for various transformations, including palladium-catalyzed arylations. acs.orgmdpi.com

Bromination via Electrophilic Aromatic Substitution

Bromination is a classic electrophilic aromatic substitution reaction. Due to the electron-deficient nature of the pyridine ring, direct bromination of unsubstituted quinoline occurs on the more nucleophilic benzene ring, typically yielding a mixture of 5-bromoquinoline (B189535) and 8-bromoquinoline. uop.edu.pkquimicaorganica.org The reaction conditions can be tuned to favor one isomer over the other.

The regioselectivity of bromination is significantly influenced by the presence of other substituents on the quinoline ring. acgpubs.org Electron-donating groups (EDGs) on the benzene ring activate it towards electrophilic attack and can direct the incoming bromine atom. For example, the bromination of 8-methoxyquinoline (B1362559) with bromine (Br₂) results in the regioselective formation of 5-bromo-8-methoxyquinoline. acgpubs.orgresearchgate.net Similarly, 8-hydroxyquinoline (B1678124) can be brominated at the C5 and C7 positions. acgpubs.org Common reagents for these transformations include molecular bromine and N-Bromosuccinimide (NBS), often used in solvents like acetic acid, chloroform, or acetonitrile. mdpi.comacgpubs.orgresearchgate.net

Table 2: Examples of Regioselective Bromination of Substituted Quinolines

| Starting Material | Reagent | Position of Bromination | Product | Reference |

|---|---|---|---|---|

| 8-Methoxyquinoline | Br₂ in CH₂Cl₂ | C-5 | 5-Bromo-8-methoxyquinoline | acgpubs.org |

| 8-Hydroxyquinoline | Br₂ in CH₃CN | C-5 and C-7 | 5,7-Dibromo-8-hydroxyquinoline | acgpubs.org |

| Quinoline N-oxide | NBS, [RhCp*Cl₂]₂ | C-8 | 8-Bromoquinoline N-oxide | mdpi.com |

Position-Selective Alkylation and Arylation Strategies

The introduction of alkyl and aryl groups at specific positions on the quinoline nucleus is crucial for synthesizing derivatives with targeted properties. Transition-metal-catalyzed C-H activation has become a dominant strategy for these transformations. mdpi.com By using catalysts based on metals like palladium (Pd), rhodium (Rh), or copper (Cu), a C-H bond at a specific position can be selectively cleaved and replaced with a C-C bond to an alkyl or aryl group. acs.orgnih.gov

The regioselectivity of these reactions is often controlled by a directing group. The nitrogen atom of the quinoline itself can direct functionalization, but more commonly, the quinoline is converted to its N-oxide. mdpi.comnih.gov The N-oxide group can coordinate to the metal catalyst, bringing it into close proximity with the C-H bonds at the C2 and C8 positions. For example, rhodium(III) catalysis enables the selective C8-alkylation of quinoline N-oxides with maleimides. nih.govacs.org Similarly, palladium catalysts have been developed for the highly selective C8-arylation of quinoline N-oxides, a selectivity that is unusual as Pd-catalyzed functionalization of N-oxides typically favors the C2 position. acs.orgacs.org The choice of ligand, solvent, and additives is critical in steering the reaction to the desired position. acs.orgnih.gov

Targeted Synthesis of this compound

The most plausible method for introducing a bromine at the C4 position involves the conversion of the corresponding 4-hydroxyquinoline (or its tautomer, quinolin-4-one). The hydroxyl group can be readily transformed into a bromine atom using standard halogenating agents such as phosphorus oxybromide (POBr₃) or a combination of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃). A similar transformation using phosphorus tribromide (PBr₃) on quinolin-4-ol is known to yield 4-bromoquinoline (B50189). chemicalbook.com Therefore, the key challenge lies in the synthesis of the precursor, 6-ethyl-2-methylquinolin-4-ol (B11909926).

Precursor Synthesis and Intermediate Transformations

The synthesis of the necessary precursor, 6-ethyl-2-methylquinolin-4-ol, can be achieved through a Conrad-Limpach-Knorr type synthesis. This classic method involves the reaction of an aniline with a β-ketoester.

The synthesis of the direct precursor, 6-ethyl-2-methylquinolin-4-ol, would begin with 4-ethylaniline. In a Conrad-Limpach reaction, 4-ethylaniline would be condensed with a β-ketoester, such as ethyl acetoacetate. This reaction proceeds in two stages:

Aniline and β-ketoester condensation: 4-Ethylaniline reacts with ethyl acetoacetate to form an enamine intermediate, ethyl 3-((4-ethylphenyl)amino)but-2-enoate.

Thermal Cyclization: The enamine is heated to a high temperature (around 250 °C), which induces a cyclization reaction to form 6-ethyl-2-methylquinolin-4-ol.

Once 6-ethyl-2-methylquinolin-4-ol is synthesized, it can be converted to this compound. This transformation involves treating the quinolinol with a suitable brominating agent like phosphorus oxybromide, which substitutes the hydroxyl group at the C4 position with a bromine atom to yield the final target compound.

Preparation of Brominated Quinoline Intermediates

The introduction of a bromine atom onto the quinoline scaffold is a critical step in the synthesis of many targeted molecules, serving as a versatile handle for further functionalization through cross-coupling reactions. The synthesis of brominated quinoline intermediates can be achieved through various methods, including the direct bromination of quinoline precursors or by using brominated starting materials in the quinoline-forming cyclization reaction.

One common strategy involves the bromination of a pre-formed quinoline ring system. For instance, the bromination of 8-substituted quinolines has been investigated to yield various mono- and dibromo-derivatives, with the product distribution depending on the reaction conditions and the nature of the substituent. researchgate.net A general method for the synthesis of 4-bromoquinolines involves the treatment of the corresponding quinolin-4-ol with a brominating agent like phosphorus tribromide in a suitable solvent such as N,N-dimethylformamide (DMF). chemicalbook.com This reaction proceeds via the conversion of the hydroxyl group into a better leaving group, which is then displaced by a bromide ion.

Alternatively, brominated quinolines can be prepared from brominated anilines. A notable example is the synthesis of 6-bromo-4-methylquinolin-2(1H)-one, which can be achieved through the Knorr synthesis, involving the condensation of 4-bromoaniline (B143363) with an appropriate β-keto ester. researchgate.net The optimization of this reaction is crucial to favor the formation of the desired anilide intermediate over potential side products. researchgate.net A patent describes the preparation of 6-bromo-4-chloroquinoline (B1276899), a key intermediate, through a multi-step process starting from 4-bromoaniline. google.com Furthermore, ethyl 6-bromo-2-methylquinoline-4-carboxylate can be synthesized from 6-bromo-2-methyl-quinoline-4-carboxylic acid and ethanol (B145695), highlighting a route to functionalized brominated quinolines. chemicalbook.com

The table below summarizes a selection of methods for the preparation of brominated quinoline intermediates.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Quinolin-4-ol | Phosphorus tribromide, DMF, N₂ atmosphere | 4-Bromoquinoline | 88% | chemicalbook.com |

| 8-Hydroxyquinoline | Bromine, Chloroform, room temperature | 5,7-Dibromo-8-hydroxyquinoline | - | researchgate.net |

| 4-Bromoaniline | Ethyl acetoacetate | 6-Bromo-4-methylquinolin-2(1H)-one | 84% (for anilide intermediate) | researchgate.net |

| 3-(4-bromaniline) ethyl acrylate | Diphenyl ether, 200°C | 6-bromoquinoline-4(1H)-one | - | google.com |

| 6-bromo-2-methyl-quinoline-4-carboxylic acid | Ethanol | Ethyl 6-bromo-2-methylquinoline-4-carboxylate | - | chemicalbook.com |

Industrial-Scale Synthetic Routes and Process Optimization

The transition from laboratory-scale synthesis to industrial production of quinoline derivatives necessitates the development of robust, cost-effective, and safe processes. Process optimization often focuses on minimizing the number of synthetic steps, using readily available and less hazardous reagents, and simplifying purification procedures.

For the industrial production of haloquinolines, several strategies have been developed. One approach involves the halogenation of hydroxyquinolines. For example, a process for the preparation of 4-haloquinazolines, which shares structural similarities with quinolines, utilizes a phosphoryl, thionyl, or carbonyl halide in the presence of a catalytic amount of an N,N-dialkylformamide. google.com This method avoids the use of unstable halogenating agents and simplifies the operational setup. google.com In the context of quinolines, the synthesis of 4-phenoxyquinolines can be efficiently catalyzed by 4-dialkylaminopyridines at elevated temperatures, significantly reducing reaction times compared to uncatalyzed methods. google.com

The optimization of reaction conditions is paramount for large-scale synthesis. This can involve the careful selection of solvents, temperature, and catalysts to maximize yield and minimize by-product formation. For instance, in the synthesis of 6-bromo-4-chloroquinoline, a patented process details a multi-step route starting from 4-bromoaniline, with specific conditions outlined for each step to ensure high purity and yield of the final product. google.com The use of diphenyl ether as a high-boiling solvent can facilitate the high-temperature cyclization reactions often required for quinoline ring formation. google.com

Furthermore, the development of one-pot or tandem reactions is highly desirable for industrial applications as it reduces the need for isolation and purification of intermediates, thereby saving time and resources. While specific industrial-scale syntheses for this compound are not publicly detailed, the principles of process optimization derived from the synthesis of related haloquinolines provide a clear framework for its potential large-scale production.

Modern Catalytic and Green Chemistry Approaches in Quinoline Synthesis

Recent advances in organic synthesis have increasingly focused on the development of more sustainable and efficient methods. In the context of quinoline synthesis, this has led to the widespread adoption of modern catalytic systems and green chemistry principles, such as the use of less toxic catalysts, milder reaction conditions, and alternative energy sources.

Transition Metal-Catalyzed Reactions, including Palladium-Catalyzed Cross-Couplings

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and quinoline chemistry is no exception. Palladium-catalyzed reactions, in particular, have become indispensable tools for the construction and functionalization of the quinoline scaffold. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are widely used to introduce a variety of substituents onto the quinoline ring, often starting from a bromo- or iodo-substituted precursor. nih.gov For example, the Suzuki cross-coupling of bromo-substituted quinazolines with boronic acid derivatives, catalyzed by a palladium complex, provides a high-yield route to arylated products. researchgate.net This methodology is directly applicable to the functionalization of 4-bromoquinolines. A palladium-catalyzed process has also been developed for the synthesis of 4-aminoquinolines, offering a mild alternative to traditional SNAr chemistry. nih.gov

Moreover, palladium catalysts can facilitate the synthesis of the quinoline ring itself. A palladium-catalyzed synthesis of 4-bromoisoquinolines from 2-alkynyl benzyl (B1604629) azides demonstrates the potential for forming bromo-substituted heterocyclic systems in a controlled manner. researchgate.net Palladium-catalyzed C-H activation/annulation reactions have also emerged as a powerful strategy for the synthesis of isoquinolinones, which are structurally related to quinolones. mdpi.com

The table below provides examples of palladium-catalyzed reactions in the synthesis and functionalization of quinoline and related heterocycles.

| Reaction Type | Substrates | Catalyst System | Product | Yield | Reference |

| Suzuki Cross-Coupling | Bromo-substituted quinazoline (B50416), Boronic acid pinacol (B44631) ester | Pd(dppf)Cl₂, Na₂CO₃, NBu₄Br | Aryl-substituted quinazoline | High | researchgate.net |

| C-N Coupling | 4-Haloquinoline, Amine | Pd(OAc)₂, DPEphos, K₃PO₄ | 4-Aminoquinoline (B48711) | - | nih.gov |

| Cyclization/Bromination | 2-Alkynyl benzyl azide | PdBr₂/CuBr₂/LiBr | 4-Bromoisoquinoline (B23445) | up to 78% | researchgate.net |

| C-H Activation/Annulation | N-methoxy benzamide, 2,3-allenoic acid ester | Palladium catalyst | 3,4-substituted hydroisoquinolone | Good | mdpi.com |

Copper and Iron Catalysis in Quinoline Formation

Copper and iron catalysts have gained prominence as more abundant, less toxic, and more economical alternatives to precious metal catalysts like palladium. These catalysts have proven to be highly effective in a variety of transformations leading to quinoline derivatives.

Copper-catalyzed reactions have been successfully employed for the synthesis of 4-quinolones. A direct approach involves the intermolecular cyclization of anilines and alkynes, which proceeds under mild conditions with high functional group tolerance and is amenable to gram-scale synthesis. organic-chemistry.orgnih.gov Another copper-catalyzed domino reaction for quinoline synthesis utilizes enaminones and 2-bromo- or 2-iodobenzaldehydes. rsc.org Copper(I) iodide, often in combination with a ligand such as N,N-dimethylglycine, has been used to catalyze the coupling of amines with γ-bromo-substituted γ,δ-unsaturated ketones to form polysubstituted pyrroles, a reaction that showcases copper's ability to facilitate intramolecular C-N bond formation. organic-chemistry.org Furthermore, copper(I)-catalyzed cross-coupling of 1-bromoalkynes with N-heterocyclic organozinc reagents provides a route to functionalized piperidines and pyrrolidines. nih.gov

Iron catalysis, while less extensively documented for the synthesis of this specific class of compounds in the provided context, is a growing field in organic synthesis. Iron catalysts are particularly attractive due to their low cost and environmentally benign nature. They have been shown to be effective in various organic transformations, and their application in quinoline synthesis is an active area of research.

The following table presents examples of copper-catalyzed reactions for the synthesis of quinolones and related heterocycles.

| Reaction Type | Substrates | Catalyst System | Product | Yield | Reference |

| Intermolecular Cyclization | Anilines, Alkynes | Copper catalyst | 4-Quinolones | High | organic-chemistry.orgnih.gov |

| Domino Reaction | Enaminones, 2-Halobenzaldehydes | Copper catalyst | Quinolines | Good | rsc.org |

| C-N Coupling/Cyclization | Amines, γ-bromo-substituted γ,δ-unsaturated ketones | CuI/N,N-dimethylglycine | Polysubstituted pyrroles | Very Good | organic-chemistry.org |

| Cross-Coupling | 1-Bromoalkynes, N-Heterocyclic organozinc reagents | Cu(I) catalyst | Functionalized N-heterocycles | Good | nih.gov |

Brønsted Acid/Base Catalysis and Catalyst-Free Methods

In the pursuit of greener and more sustainable synthetic methods, Brønsted acid and base catalysis, as well as catalyst-free approaches, have gained significant attention. These methods often avoid the use of potentially toxic and expensive metal catalysts.

Base-catalyzed reactions are commonly employed in the synthesis of quinoline derivatives. For example, the synthesis of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides can be achieved by reacting ethyl 4-hydroxy-6-methyl-2-quinolone-3-carboxylate with an appropriate amine in a solvent like THF or DMF under reflux. mdpi.com The reaction is facilitated by a base, such as sodium ethoxide, in the initial step of forming the quinolone precursor. mdpi.com

Catalyst-free methods, often relying on thermal energy to drive the reaction, represent an ideal in terms of green chemistry. The total synthesis of the alkaloids Graveoline and Dubamine has been achieved through a metal-free approach involving the intramolecular cyclization of dihydroquinolin-4-ones as common precursors. mdpi.com These reactions are typically carried out at high temperatures in a high-boiling solvent like DMF. mdpi.com

While specific examples of Brønsted acid-catalyzed synthesis for this compound are not detailed in the provided search results, the general principles of acid catalysis are widely applicable in heterocyclic synthesis, often for promoting condensation and cyclization steps.

Microwave-Assisted Organic Synthesis (MAOS) in Quinoline Chemistry

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology for accelerating organic reactions. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and cleaner reactions compared to conventional heating methods. lew.robenthamdirect.com

MAOS has been successfully applied to the synthesis of a wide variety of quinoline derivatives. benthamdirect.comnih.gov For instance, the multicomponent synthesis of benzo[f]pyrrolo[1,2-a]quinoline derivatives can be efficiently achieved in a one-pot, three-component reaction under microwave irradiation. lew.ro This method offers significant advantages in terms of reduced reaction time and solvent consumption. lew.ro Similarly, the synthesis of various quinazoline and quinazolinone derivatives has been expedited using microwave assistance, often in solvent-free conditions or with the use of solid-supported reagents, further enhancing the green credentials of the process. nih.gov

The application of microwave technology is particularly beneficial for reactions that require high temperatures, as it allows for rapid and uniform heating of the reaction mixture. This can be advantageous for the construction of the quinoline ring, which often involves high-energy cyclization steps. The synthesis of quinoline derivatives as potential CB2 receptor agonists has also been reported using microwave-assisted methods, demonstrating the utility of this technology in medicinal chemistry research. nih.gov

The table below highlights some examples of microwave-assisted synthesis in quinoline and related heterocyclic chemistry.

| Reaction Type | Substrates | Conditions | Product | Reaction Time | Reference |

| Multicomponent Reaction | Benzo[f]quinoline, 2-chloro-(N-phenyl)acetamide, activated alkyne | Microwave, 120°C | Benzo[f]pyrrolo[1,2-a]quinoline derivative | 120 minutes | lew.ro |

| Niementowski Quinazoline Synthesis | Anthranilic acids, Formamide | Microwave, Montmorillonite K-10 | Quinazoline | 4 minutes | nih.gov |

| Synthesis of CB2 Agonists | Various precursors | Microwave irradiation | Quinoline, isoquinoline, quinoxaline (B1680401) derivatives | - | nih.gov |

Green Chemistry Principles Applied to Quinoline Synthesis

The application of green chemistry principles to the synthesis of quinoline derivatives represents a significant advancement over traditional methods like the Skraup, Doebner-von Miller, and Friedländer syntheses. tandfonline.comresearchgate.net These older techniques are often associated with drawbacks such as the use of hazardous chemicals, high temperatures, extended reaction times, and the generation of significant waste. nih.govresearchgate.net Green chemistry seeks to mitigate these issues by focusing on sustainability at the molecular level. researchgate.net The core goal is to design chemical processes that reduce environmental impact by minimizing waste, lowering energy consumption, and utilizing less toxic substances. researchgate.netijpsjournal.com

Key strategies in the green synthesis of quinolines include the use of eco-friendly solvents, alternative energy sources, and efficient catalysts. researchgate.net Water and ethanol are increasingly used as green solvents, replacing hazardous organic solvents. researchgate.net Energy-efficient techniques such as microwave irradiation and ultrasound assistance can dramatically reduce reaction times and energy input compared to conventional heating. nih.govresearchgate.net

Furthermore, the development of novel catalysts is central to green quinoline synthesis. Researchers have explored a range of effective and often recyclable catalysts, including p-toluenesulfonic acid (p-TSA), ionic liquids, and various nanocatalysts. researchgate.netnih.govnumberanalytics.com These catalysts can improve reaction efficiency and selectivity under milder conditions. ijpsjournal.comnih.gov One-pot synthesis, where multiple reaction steps are carried out in a single vessel, further enhances the green credentials of these methods by reducing solvent use and purification steps. nih.govresearchgate.net These approaches not only offer environmental benefits but also improve economic viability by simplifying procedures and reducing costs. tandfonline.com

Table 1: Application of Green Chemistry Principles in Quinoline Synthesis

| Green Chemistry Principle | Application in Quinoline Synthesis | Examples & Benefits |

| Waste Prevention | Designing syntheses to minimize byproducts. One-pot and multicomponent reactions are preferred. nih.govijpsjournal.com | Reduces the need for costly and environmentally damaging waste treatment. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. | Friedländer annulation using efficient catalysts to ensure high conversion of reactants. |

| Less Hazardous Synthesis | Using and generating substances that possess little to no toxicity to human health and the environment. tandfonline.com | Replacing toxic solvents like benzene with greener alternatives such as water or ethanol. researchgate.net |

| Safer Solvents & Auxiliaries | Minimizing or eliminating the use of auxiliary substances like solvents and separation agents. | Performing reactions under solvent-free conditions, often with the aid of microwave irradiation. researchgate.netnih.gov |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. researchgate.net | Utilizing microwave irradiation or ultrasound as energy sources to accelerate reactions. nih.govresearchgate.net |

| Catalysis | Using catalytic reagents in small amounts over stoichiometric reagents. numberanalytics.com | Employing recyclable heterogeneous nanocatalysts, p-toluenesulfonic acid, or ionic liquids. researchgate.netnih.gov |

Visible-Light- and Bromide-Mediated Photoredox Alkylation Methods

Visible-light photoredox catalysis has emerged as a powerful and green strategy for forging carbon-carbon bonds under exceptionally mild conditions. rsc.org This methodology utilizes photons from visible light, often an LED source, as a clean and renewable energy source to drive chemical transformations. rsc.org In the context of synthesizing quinoline derivatives, photoredox catalysis enables the alkylation of the N-heterocyclic core through a C–H functionalization mechanism, offering a modern alternative to traditional cross-coupling reactions.

A particularly innovative approach involves the use of a bromide source, such as lithium bromide (LiBr), to mediate the reaction. rsc.org This bromide-mediated system is effective for the Minisci-type alkylation of N-heteroarenes, including quinolines. rsc.org The reaction mechanism is believed to involve the visible-light-excited photocatalyst initiating a process where the bromide plays a crucial role. Mechanistic studies suggest that bromide facilitates the reaction efficiency, potentially through a hydrogen atom transfer (HAT) process involving a bromine radical. rsc.orgdntb.gov.ua

This method allows for the use of readily available and less toxic alkylating agents. rsc.org The reaction proceeds smoothly at room temperature, demonstrating high functional group tolerance and applicability to a range of N-heteroarenes like quinolines and pyridines. rsc.orgacs.org The ability to use visible light avoids the high energy input required by classical methods, and the catalytic nature of the process aligns with the principles of green chemistry. rsc.org This photoredox strategy provides a versatile tool for the late-stage functionalization of complex molecules, allowing for the introduction of alkyl groups onto the quinoline scaffold with precision. rsc.org

Table 2: Key Features of Visible-Light- and Bromide-Mediated Photoredox Alkylation

| Feature | Description | Relevance to Quinoline Synthesis |

| Energy Source | Utilizes visible light (e.g., blue LEDs) as a clean and renewable energy source. rsc.orgrsc.org | Avoids harsh thermal conditions, reducing energy consumption and promoting sustainability. |

| Catalyst System | Typically employs a photocatalyst (e.g., Ru or Ir complexes) that absorbs visible light. rsc.org | The catalytic cycle allows for high efficiency with low catalyst loading. |

| Mediator | A bromide source (e.g., LiBr) is used to enhance reaction efficiency. rsc.org | Bromide is proposed to facilitate a key hydrogen atom transfer (HAT) step, enabling the alkylation. dntb.gov.ua |

| Reaction Type | Minisci-type C–H alkylation of N-heteroarenes. rsc.orgrsc.org | Allows for direct functionalization of the quinoline ring without pre-functionalized starting materials. |

| Reaction Conditions | Typically performed at room temperature under mild conditions. rsc.org | High functional group tolerance and operational simplicity. |

| Substrate Scope | Applicable to a variety of N-heteroarenes, including quinolines, pyridines, and quinazolinones. rsc.org | Provides a versatile method for synthesizing a diverse library of quinoline derivatives. |

Reactivity and Chemical Transformations of 4 Bromo 6 Ethyl 2 Methylquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-4 Bromine Position

The electron-withdrawing nature of the quinoline (B57606) ring system facilitates nucleophilic aromatic substitution (SNAr) reactions at the C-4 position, where the bromine atom serves as a leaving group. This reactivity is a cornerstone for the functionalization of the 4-Bromo-6-ethyl-2-methylquinoline scaffold.

Halogen Exchange Reactions for Derivatization

Halogen exchange reactions provide a pathway to other halogenated quinoline derivatives, which can serve as precursors for further synthetic transformations. researchgate.net While specific examples for this compound are not extensively documented in readily available literature, the principles of lithium-halogen exchange are well-established for bromo-substituted aromatic and heteroaromatic systems. researchgate.netchemicalforums.comwikipedia.org This reaction typically involves treating the bromo-compound with an organolithium reagent, such as n-butyllithium or t-butyllithium, to generate a lithiated intermediate. harvard.edu This intermediate can then be quenched with an electrophilic halogen source to introduce a different halogen. For instance, reacting the lithiated quinoline with sources like iodine (I₂) or 1,2-diiodoethane (B146647) would yield 4-iodo-6-ethyl-2-methylquinoline. Similarly, using a source like N-chlorosuccinimide (NCS) could potentially introduce a chlorine atom, though the reactivity of such reactions can be complex. chemicalforums.com The choice of solvent and temperature is critical for the success of these transformations, often requiring low temperatures to prevent side reactions. harvard.edu

Carbon-Heteroatom Bond Formation for Functionalization

The C-4 bromine atom is an excellent leaving group for SNAr reactions with various nucleophiles, leading to the formation of new carbon-heteroatom bonds. libretexts.orgnih.govnih.govresearchgate.net This strategy is widely employed to introduce diverse functional groups onto the quinoline ring.

C-N Bond Formation: Amines, both primary and secondary, can displace the bromide to form 4-aminoquinoline (B48711) derivatives. These reactions are often carried out in the presence of a base and sometimes a palladium or copper catalyst (Buchwald-Hartwig amination) to facilitate the coupling. nih.govmdpi.com For example, reacting this compound with a primary amine (R-NH₂) would yield N-alkyl-6-ethyl-2-methylquinolin-4-amine.

C-O Bond Formation: Alkoxides and phenoxides can react with this compound to form the corresponding ethers. nih.govmdpi.com For instance, treatment with sodium methoxide (B1231860) (NaOCH₃) would produce 4-methoxy-6-ethyl-2-methylquinoline.

C-S Bond Formation: Thiolates can also participate in SNAr reactions to introduce sulfur-containing moieties. Reaction with a thiol (R-SH) in the presence of a base would lead to the formation of a 4-(alkylthio)- or 4-(arylthio)-6-ethyl-2-methylquinoline derivative.

These functionalization reactions are crucial for modifying the properties of the quinoline scaffold and are instrumental in the synthesis of compounds with potential biological applications. mdpi.com

Carbon-Carbon Bond Formation via Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for creating new carbon-carbon bonds, and the bromine atom at the C-4 position of this compound makes it an ideal substrate for such transformations. researchgate.net

Suzuki-Miyaura Coupling Reactions and Product Diversification

The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. mdpi.comrsc.orglibretexts.orgmdpi.comresearchgate.net In the case of this compound, it can be coupled with various aryl or vinyl boronic acids or their esters to introduce new carbon-based substituents at the C-4 position. rsc.org

A typical reaction involves the use of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and a suitable solvent system, often a mixture of an organic solvent and water. mdpi.comresearchgate.net For example, the reaction of this compound with phenylboronic acid would yield 4-phenyl-6-ethyl-2-methylquinoline. The reaction is generally tolerant of a wide range of functional groups on both coupling partners, allowing for the synthesis of a large library of derivatives. rsc.org

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 4-Phenyl-6-ethyl-2-methylquinoline |

| This compound | (4-Methoxyphenyl)boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 4-(4-Methoxyphenyl)-6-ethyl-2-methylquinoline |

| This compound | Vinylboronic acid | PdCl₂(dppf) | Na₂CO₃ | 4-Vinyl-6-ethyl-2-methylquinoline |

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

Other Metal-Catalyzed Cross-Coupling Strategies for Structural Elaboration

Beyond the Suzuki-Miyaura coupling, other metal-catalyzed cross-coupling reactions can be employed to further diversify the structure of this compound. nih.gov

Heck Coupling: This reaction involves the coupling of the bromoquinoline with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond with the introduction of a substituted vinyl group.

Sonogashira Coupling: This reaction couples the bromoquinoline with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, to yield a 4-alkynylquinoline derivative. researchgate.net

Stille Coupling: This involves the reaction with an organotin reagent in the presence of a palladium catalyst.

Hiyama Coupling: This method utilizes an organosilicon compound for the cross-coupling reaction. organic-chemistry.org

Negishi Coupling: This reaction employs an organozinc reagent. researchgate.net

These various cross-coupling strategies provide a rich toolbox for the synthesis of a wide array of 4-substituted-6-ethyl-2-methylquinolines with tailored electronic and steric properties.

Oxidation and Reduction Pathways of the Quinoline Moiety

The quinoline ring system itself can undergo oxidation and reduction reactions, leading to further structural modifications.

Oxidation: The quinoline ring is generally resistant to oxidation. pharmaguideline.com However, under strong oxidizing conditions, such as with potassium permanganate (B83412) (KMnO₄) or ozone, the benzene (B151609) portion of the quinoline ring can be cleaved to form pyridine-2,3-dicarboxylic acid (quinolinic acid). google.comacs.org The ethyl group at the C-6 position could also be susceptible to oxidation to an acetyl group or a carboxylic acid, depending on the reaction conditions. Enzymatic oxidation methods have also been explored for the site-selective oxidation of quinoline and its derivatives. rsc.orgnih.gov

Formation of Quinone Derivatives

The oxidation of the quinoline core of this compound can lead to the formation of quinone derivatives, specifically quinoline-5,8-diones. While direct experimental data for the oxidation of this compound to its corresponding quinone-dione is not extensively detailed in publicly available literature, the transformation is a known process for quinoline derivatives. Strong oxidizing agents are typically employed for this purpose. For instance, treatment of quinoline and its derivatives with oxidizing agents can yield the corresponding quinone structures.

A plausible route for the synthesis of this compound-5,8-dione would involve the use of a potent oxidizing agent. The reaction mechanism generally involves the oxidation of the benzene ring portion of the quinoline scaffold.

| Reactant | Plausible Reagents | Product |

| This compound | Strong oxidizing agents (e.g., Fremy's salt, ceric ammonium (B1175870) nitrate) | This compound-5,8-dione |

It is important to note that the conditions for such an oxidation would need to be carefully controlled to prevent undesired side reactions, such as the oxidation of the ethyl or methyl side chains.

Synthesis of Dihydroquinoline Derivatives

The reduction of the pyridine (B92270) ring within the quinoline nucleus of this compound yields dihydroquinoline derivatives. Specifically, the formation of 1,2-dihydroquinolines is a common transformation. This can be achieved through catalytic hydrogenation or by using reducing agents.

A study on the partial transfer hydrogenation of quinolines using a cobalt catalyst and ammonia (B1221849) borane (B79455) (H₃N∙BH₃) as a hydrogen source demonstrated the conversion of various substituted quinolines to their corresponding 1,2-dihydroquinoline (B8789712) derivatives. nih.gov For example, 4-methylquinoline (B147181) was successfully converted to 4-methyl-1,2-dihydroquinoline. nih.gov Applying this methodology to this compound would be expected to yield 4-Bromo-6-ethyl-2-methyl-1,2-dihydroquinoline.

| Reactant | Reagents/Catalyst | Product | Yield |

| 4-Substituted quinolines | H₃N∙BH₃, Cobalt complex (catalyst) | 4-Substituted-1,2-dihydroquinolines | Good to excellent |

Furthermore, the synthesis of other dihydroquinoline derivatives, such as 4-bromomethyl-1,2-dihydroquinoline-2-one, has been reported through the cyclization of brominated acetoacetanilide (B1666496) precursors. chemicalbook.comgoogle.com While this represents a different synthetic approach and a different final product, it underscores the accessibility of the dihydroquinoline scaffold from appropriately substituted precursors.

Functional Group Interconversions and Side Chain Modifications on the Quinoline Scaffold

The substituents on the this compound scaffold, namely the bromo, ethyl, and methyl groups, provide multiple avenues for further chemical modification.

The bromine atom at the 4-position is a particularly useful handle for introducing a wide array of functional groups through cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at this position.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with a boronic acid or boronate ester in the presence of a palladium catalyst and a base to form a 4-aryl or 4-vinyl substituted quinoline. Studies on 6-bromoquinoline (B19933) have shown successful Suzuki-Miyaura cross-coupling with various boronic esters. nih.gov

Sonogashira Coupling: The coupling with a terminal alkyne under palladium-copper catalysis would introduce an alkynyl moiety at the 4-position. The reactivity of bromoquinolines in Sonogashira couplings is well-established. wikipedia.orgorganic-chemistry.orglibretexts.org

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond by coupling the bromoquinoline with an amine. This method has been successfully applied to the amination of 4-haloquinolines. wikipedia.orgnih.govnih.gov

The alkyl side chains at the 2- and 6-positions also offer sites for modification. The ethyl group at the 6-position has a benzylic carbon that can be oxidized. Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize alkyl side chains on aromatic rings to carboxylic acids, provided there is at least one benzylic hydrogen. libretexts.org This would convert the 6-ethyl group to a 6-carboxy group.

The methyl group at the 2-position can also undergo reactions. For instance, the C-H bonds of the methyl group can be activated for functionalization. researchgate.net It can also participate in condensation reactions with aldehydes.

| Transformation Type | Position | Reagents/Reaction | Potential Product |

| C-C Coupling | 4 | Aryl/Vinyl Boronic Acid, Pd catalyst, Base (Suzuki-Miyaura) | 4-Aryl/Vinyl-6-ethyl-2-methylquinoline |

| C-C Coupling | 4 | Terminal Alkyne, Pd/Cu catalyst, Base (Sonogashira) | 4-Alkynyl-6-ethyl-2-methylquinoline |

| C-N Coupling | 4 | Amine, Pd catalyst, Base (Buchwald-Hartwig) | N-Substituted-4-amino-6-ethyl-2-methylquinoline |

| Side-Chain Oxidation | 6 | KMnO₄ | 4-Bromo-2-methyl-6-quinolinecarboxylic acid |

| Side-Chain Functionalization | 2 | Various (e.g., condensation with aldehydes) | Variously substituted 2-position side chain |

These transformations highlight the utility of this compound as a versatile building block for the synthesis of a wide range of more complex and potentially biologically active quinoline derivatives.

Applications in Materials Science and Other Fields

Development of Fluorescent Labeling Compounds

While direct research into the fluorescent properties of 4-Bromo-6-ethyl-2-methylquinoline is not extensively documented, the broader family of quinoline (B57606) derivatives is known for its applications in materials science, including the development of dyes and fluorescent materials. Structurally similar compounds, such as 4-bromo-6-fluoroquinoline, are recognized for their utility as aromatic bicyclic compounds in the preparation of dyes for applications like Organic Light-Emitting Diodes (OLEDs) and solar cells. ossila.com The inherent aromaticity and conjugated π-system of the quinoline core are responsible for these fluorescent characteristics. It is therefore plausible that this compound could serve as a scaffold for creating novel fluorescent labeling compounds, where the ethyl and methyl groups could be used to modulate solubility and the bromine atom could serve as a handle for further functionalization to tune the photophysical properties or to attach the quinoline core to other molecules.

Role as a Versatile Intermediate in General Organic Synthesis

The primary and most significant role of this compound is as a versatile intermediate in organic synthesis. The bromo-quinoline scaffold is a key component in the synthesis of complex molecules, especially in the pharmaceutical industry. chemicalbook.comnih.gov

The reactivity of the compound is dominated by the bromine atom at the 4-position of the quinoline ring. This bromine atom can be readily displaced or participate in a variety of cross-coupling reactions, making it an excellent synthetic handle. For instance, related bromoquinoline derivatives are known to undergo palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form new carbon-carbon bonds. researchgate.net This allows for the attachment of a wide range of other molecular fragments, enabling the construction of diverse chemical libraries. researchgate.net

The utility of bromo-quinolines as intermediates is well-established in the synthesis of biologically active compounds. For example:

6-Bromo-4-iodoquinoline serves as a crucial intermediate in the synthesis of GSK2126458, a potent, biologically active compound. researchgate.netatlantis-press.com

4-Bromo-6-fluoroquinoline is a key precursor for linrodostat (B606295), an inhibitor of the enzyme indoleamine 2,3-dioxygenase investigated for anti-cancer treatments. ossila.com

6-Bromo-2-chloro-4-methylquinoline has been prepared as a starting material for research into new drugs for infectious diseases. researchgate.net

These examples underscore the value of the bromo-quinoline core structure in medicinal chemistry. Consequently, this compound represents a valuable building block for chemists to design and synthesize novel compounds with potential therapeutic applications. The ethyl and methyl groups on the benzene (B151609) portion of the quinoline ring can influence the compound's solubility, lipophilicity, and interaction with biological targets, offering a distinct advantage for fine-tuning the properties of the final products. nih.gov

Analytical and Spectroscopic Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H NMR and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of 4-Bromo-6-ethyl-2-methylquinoline, distinct signals would correspond to the different types of protons in the molecule. The aromatic protons on the quinoline (B57606) core would appear in the downfield region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns revealing their positions relative to the substituents. The protons of the ethyl group would present as a quartet and a triplet, while the methyl group at position 2 would yield a characteristic singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts would differentiate the sp²-hybridized carbons of the quinoline ring from the sp³-hybridized carbons of the ethyl and methyl substituents. The carbon atom bonded to the bromine (C4) would be significantly influenced by the halogen's electronegativity. Although specific experimental data for this exact compound is not widely published, data from closely related structures like 4-bromoisoquinoline (B23445) and various substituted quinolines help in predicting the spectral characteristics. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| C2-CH₃ | ~2.7 | ~25 |

| C3-H | ~7.5 | ~122 |

| C4-Br | - | ~125 |

| C5-H | ~8.0 | ~128 |

| C6-CH₂CH₃ | ~2.8 (quartet) | ~145 (C6), ~29 (CH₂) |

| C6-CH₂CH₃ | ~1.3 (triplet) | ~15 (CH₃) |

| C7-H | ~7.6 | ~135 |

Note: The values in this table are predictive and based on the analysis of similar quinoline structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For this compound, the IR spectrum would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The aliphatic C-H stretching from the ethyl and methyl groups would be observed just below 3000 cm⁻¹. The C=C and C=N stretching vibrations within the quinoline aromatic ring system would produce a series of sharp peaks in the 1600-1450 cm⁻¹ region. A peak corresponding to the C-Br stretching vibration would be expected in the lower frequency (fingerprint) region, typically between 600 and 500 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| C=C / C=N (Aromatic Ring) | Stretching | 1600 - 1450 |

| C-H (Alkyl) | Bending | 1465 - 1370 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.

The molecular formula of this compound is C₁₂H₁₂BrN, corresponding to a molecular weight of approximately 250.13 g/mol . sigmaaldrich.com High-resolution mass spectrometry (HRMS) can confirm this with high accuracy. rsc.org The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the molecular ion peak would appear as a characteristic doublet (M⁺ and M+2⁺) of nearly equal intensity.

Fragmentation analysis provides clues about the molecule's structure. Common fragmentation pathways could include the loss of the bromine atom, or cleavage of the ethyl group (loss of CH₃ or C₂H₅). Predicted collision cross-section (CCS) values, which are important for ion mobility-mass spectrometry, for adducts like [M+H]⁺ and [M+Na]⁺ are 145.3 Ų and 151.6 Ų, respectively.

Advanced Spectroscopic Techniques for Detailed Characterization

For an unambiguous and comprehensive structural assignment, advanced spectroscopic techniques are often utilized. These can include two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments reveal correlations between different nuclei, helping to piece together the complete molecular structure by showing which protons are coupled to each other and which protons are attached to which carbons. High-Resolution Mass Spectrometry (HRMS) is crucial for unequivocally determining the elemental formula from the exact mass measurement. rsc.org

Molecular Docking and In Silico Studies for Biological Interactions

Molecular docking and other in silico methods are computational techniques used to predict how a molecule (ligand) might bind to a specific biological target, such as a protein or enzyme. researchgate.net These studies are essential in medicinal chemistry for screening potential drug candidates and understanding their mechanism of action at a molecular level.

While specific docking studies on this compound are not extensively documented, research on analogous quinoline derivatives demonstrates their potential to interact with various biological targets. rsc.org For example, in silico studies on functionalized quinolines have shown their ability to bind to the active sites of enzymes implicated in cancer, such as KDM4B, and bacterial enzymes like DNA gyrase. researchgate.netrsc.orgnih.gov These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the quinoline scaffold and amino acid residues in the target's binding pocket, which are crucial for biological activity. rsc.org

Comparative Studies with Analogous Quinoline Compounds

Structural Comparisons with Other Brominated Quinoline (B57606) Derivatives

The fundamental structure of 4-Bromo-6-ethyl-2-methylquinoline consists of a quinoline core, which is a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. The defining features of this specific compound are the substituents: a bromine atom at the C-4 position, an ethyl group at the C-6 position, and a methyl group at the C-2 position.

The structural variations among these compounds are key to understanding their differing chemical and biological behaviors.

Table 1: Structural Comparison of Selected Quinoline Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| This compound | C₁₂H₁₂BrN | 250.13 | 4-Bromo, 6-Ethyl, 2-Methyl |

| 4-Bromo-2-methylquinoline | C₁₀H₈BrN | 222.08 | 4-Bromo, 2-Methyl |

| 6-Bromo-4-methylquinoline | C₁₀H₈BrN | 222.08 | 6-Bromo, 4-Methyl |

| 4-Bromo-6-fluoroquinoline | C₉H₅BrFN | 226.05 | 4-Bromo, 6-Fluoro |

| 2-chloro-3-(1,3-dioxolan-2-yl)-6-methylquinoline | C₁₃H₁₂ClNO₂ | 249.70 | 2-Chloro, 3-(1,3-dioxolan-2-yl), 6-Methyl |

Comparative Analysis of Reactivity Profiles among Quinoline Analogues

The reactivity of this compound is largely dictated by its substituent groups. The bromine atom at position 4 is a key functional handle for various chemical transformations. Similar to other bromoquinolines, this compound can serve as a building block in organic synthesis.

The reactivity can be compared with analogues like 4-Bromo-6-fluoroquinoline, where the bromide group is susceptible to Pd-catalysed coupling reactions, while the fluoride (B91410) group allows for nucleophilic aromatic substitution. ossila.com In this compound, the C4-Br bond is the primary site for such coupling reactions. The presence of the electron-donating ethyl and methyl groups can influence the electron density of the quinoline ring system, potentially modulating the reactivity at the bromine position compared to an unsubstituted or electron-withdrawn analogue.

In comparison with 6-Bromo-4-methylquinoline, where a bromine is at C6, the reactivity differs. For instance, the leaving-group ability of a halogen is crucial in nucleophilic substitution reactions. While both compounds possess a bromine atom, its position influences the accessibility and electronic environment. Furthermore, steric hindrance from the 2-methyl group in this compound may reduce the accessibility for certain reactions at or near position 2, a factor not present in an analogue like 4-Bromo-6-fluoroquinoline. ossila.com The synthesis of related compounds often highlights challenges in selectivity; for example, radical bromination of some quinoline precursors can be non-selective, leading to unexpected products. nih.gov

Differential Biological Activities Across Quinoline Analogues

The quinoline scaffold is a well-known pharmacophore present in many biologically active compounds. The specific substituents on the quinoline ring are critical in defining the biological targets and efficacy. While detailed biological data for this compound itself is limited in the provided search results, the activity of its close analogues provides a comparative context.

Derivatives of 4-bromoquinoline (B50189) have shown notable antimicrobial properties, with some demonstrating significant inhibitory activity against Mycobacterium tuberculosis. Studies on arylated quinolines have indicated that modifications at the C-6 position, where this compound has an ethyl group, can lead to varying levels of antitubercular efficacy.

Furthermore, molecular docking studies on related 6-ethyl-2-methylquinoline (B15337663) derivatives suggest potential antitumor activity through effective binding to the epidermal growth factor receptor (EGFR). This contrasts with the biological application of 4-Bromo-6-fluoroquinoline, which serves as a key intermediate in the synthesis of linrodostat (B606295), an inhibitor of indoleamine 2,3-dioxygenase used in anti-cancer therapy. ossila.com This highlights how subtle changes, such as swapping an ethyl group for a fluorine atom at the C-6 position, can orient the molecule towards different biological targets.

Table 2: Comparative Biological Activities of Quinoline Analogues

| Compound/Derivative Class | Reported or Potential Biological Activity | Mechanism/Target Mentioned |

|---|---|---|

| Derivatives of 4-Bromoquinoline | Antimicrobial (e.g., against M. tuberculosis) | Inhibition of replicating and non-replicating bacterial forms. |

| Derivatives of 6-ethyl-2-methylquinoline | Antitumor | Binding to the active site of EGFR. |

| 4-Bromo-6-fluoroquinoline | Intermediate for Anti-cancer Agents | Used in the synthesis of linrodostat (an IDO1 inhibitor). ossila.com |

Future Research Directions and Translational Perspectives

Development of Novel and Efficient Synthetic Routes

While 4-Bromo-6-ethyl-2-methylquinoline is available from commercial suppliers, future research would benefit from the development of novel, efficient, and scalable synthetic methodologies. Current synthetic strategies for related quinoline (B57606) derivatives often involve multi-step processes. For instance, the synthesis of the important intermediate 6-bromo-4-chloroquinoline (B1276899) can be achieved from 4-bromoaniline (B143363). google.com Other established methods for creating the quinoline core include the Knorr Quinoline Synthesis, which involves the condensation of an aromatic amine with a β-ketoester, and the Pfitzinger reaction. orientjchem.orgnih.govresearchgate.net

Future synthetic research could focus on:

Improving Existing Methods: Optimizing reaction conditions (solvents, catalysts, temperature) for known quinoline syntheses to increase the yield and purity of this compound. atlantis-press.com

Developing Greener Syntheses: Exploring the use of microwave-assisted synthesis or more environmentally friendly solvents and catalysts to reduce the environmental impact of production. researchgate.net

Palladium-Catalyzed Cross-Coupling: Utilizing modern cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira, on simpler bromoquinoline precursors to introduce the ethyl group regioselectively. This approach offers high generality and could be used to create libraries of related compounds. researchgate.net

A comparative table of general quinoline synthesis methods is presented below.

| Synthesis Method | Key Reactants | General Applicability |

| Knorr Synthesis | Aromatic amine, β-ketoester | Widely used for quinoline derivatives. orientjchem.org |

| Pfitzinger Reaction | Isatin, Carbonyl compound | Prepares quinoline-4-carboxylic acids. nih.gov |

| Combes Synthesis | Aniline (B41778), β-diketone | Synthesizes the quinoline nucleus. |

| Friedländer Synthesis | 2-aminoaryl aldehyde or ketone, compound with α-methylene group | A straightforward method for substituted quinolines. |

Elucidation of Further Biological Mechanisms and Pathways

Preliminary studies indicate that this compound and its derivatives possess interesting biological activities. The compound has been noted for its potential to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. Furthermore, related quinoline structures have shown a range of pharmacological effects, suggesting that this compound could interact with various biological targets.

Future investigations should aim to:

Confirm Enzyme Inhibition: Conduct detailed kinetic studies to characterize the inhibition of specific cytochrome P450 isoforms by this compound.

Identify Receptor Binding: Utilize receptor binding assays and cell-based signaling studies to identify the specific cellular receptors it interacts with and elucidate the downstream signal transduction pathways.

Investigate Antimicrobial Mechanisms: For its noted activity against pathogens like Mycobacterium tuberculosis, research should focus on its precise mechanism of action, which could involve inhibiting essential enzymes or disrupting the bacterial cell membrane.

Explore Redox Activity: Investigate whether the compound, particularly if used in metal complexes, can induce the production of reactive oxygen species (ROS) within cells, a mechanism observed for other quinoline-based complexes. mdpi.com

Exploration of New Therapeutic Targets and Diseases